molecular formula C18H15F2N3OS B2993170 2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide CAS No. 688336-98-3

2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2993170
CAS No.: 688336-98-3
M. Wt: 359.39
InChI Key: GEXWBCJOQVJKLC-UHFFFAOYSA-N
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Description

2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule belongs to the class of imidazole derivatives, which are five-membered aromatic heterocycles known for their wide range of biological activities . The compound's structure features a central imidazole ring, a sulfanyl linkage, and acetamide moiety, substituted with fluorophenyl groups, contributing to its potential interactions with biological targets. This acetamide derivative is of significant interest in early-stage pharmacological research. Imidazole-based compounds are extensively investigated for their anticancer properties, with some derivatives acting through interactions with DNA or inhibition of key enzymes involved in cancer cell proliferation . Furthermore, structurally similar compounds containing the imidazole ring and sulfanyl linkage have demonstrated promising broad-spectrum antibacterial activity, including efficacy against resistant strains, and the ability to inhibit biofilm formation . The presence of fluorine atoms, a common feature in modern drug design, may enhance the compound's binding affinity and metabolic stability. The mechanism of action for research compounds of this class often involves the modulation of enzyme function or receptor activity. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding within enzyme active sites, while the sulfanyl group may engage in redox reactions or nucleophilic substitution, potentially leading to the inhibition of critical metabolic pathways in pathogens or cancer cells . This product is supplied for non-human research applications only. It is strictly not intended for diagnostic, therapeutic, or any veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3OS/c19-14-3-1-13(2-4-14)11-22-17(24)12-25-18-21-9-10-23(18)16-7-5-15(20)6-8-16/h1-10H,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXWBCJOQVJKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide is a novel imidazole derivative that has attracted attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring, a sulfanyl group, and fluorophenyl substituents. The IUPAC name is indicative of its intricate architecture, which contributes to its biological properties.

PropertyDescription
IUPAC Name This compound
Molecular Formula C18H16F2N3OS
Molecular Weight 357.40 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions or bind to enzyme active sites, modulating their activity. The sulfanyl group may participate in redox reactions, enhancing the compound's overall activity.

Key Mechanisms:

  • Enzyme Inhibition : Potential as an inhibitor for various enzymes involved in disease pathways.
  • Receptor Modulation : Possible modulation of receptor activity, particularly in neurotransmitter systems.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies show that it has significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values for these cell lines are promising, suggesting effective growth inhibition.
  • Antimicrobial Properties : The compound has demonstrated antibacterial activity comparable to standard antibiotics against several bacterial strains.
  • Anti-inflammatory Effects : Investigations into the anti-inflammatory properties reveal potential applications in treating conditions associated with inflammation through the inhibition of key inflammatory mediators.

Study 1: Anticancer Efficacy

A study conducted on the anticancer properties of imidazole derivatives showed that this compound exhibited significant cytotoxicity against cancer cell lines with an IC50 value of approximately 5 µM for MCF-7 cells, indicating its potential as a chemotherapeutic agent .

Study 2: Antimicrobial Activity

In another research effort, this compound was tested against various bacterial strains. Results indicated that it had comparable efficacy to norfloxacin, showcasing its potential as an antimicrobial agent .

Study 3: Mechanistic Insights

A detailed mechanistic study revealed that the compound interacts with GABA-A receptors as a positive allosteric modulator (PAM), enhancing receptor function and suggesting potential applications in treating neurological disorders .

Comparative Analysis with Similar Compounds

The unique structural components of this compound differentiate it from other imidazole derivatives. A comparison with structurally related compounds highlights its superior biological activity:

Compound NameIC50 (µM)Activity Type
2-(4-Fluorophenyl)-1H-benzo[d]imidazole6.5PAM at GABA-A
1-Methylimidazole>20Limited activity
2-(4-Fluorophenyl)-imidazole8.0Cytotoxic

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among related compounds include substitutions on the imidazole ring, acetamide N-aryl groups, and additional functional moieties. Below is a comparative analysis:

Compound Key Structural Features Molecular Weight Biological Activity Reference
Target Compound 4-Fluorophenyl (imidazole), 4-Fluorobenzyl (acetamide) 373.41 g/mol Not explicitly reported (structural focus)
N-(4-Fluorophenyl)-2-(1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl)acetamide Furan-methyl, 2,5-dioxoimidazolidine core 438.42 g/mol Antimicrobial (hypothesized)
2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide Naphthyl (acetamide) 407.47 g/mol Enhanced lipophilicity
2-[1-(3-Chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide 3-Chlorophenyl (imidazole), 4-Fluorophenyl (acetamide) 375.85 g/mol Potential halogen-dependent activity
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide 4-Methoxyphenyl (imidazole), Thiazolyl (acetamide) 454.50 g/mol COX-1/2 inhibition (tested)
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide Benzimidazole core 301.34 g/mol Antimicrobial (reported)
2-(2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide Chlorophenylmethylsulfanyl, Hydroxymethyl (imidazole) 419.90 g/mol Improved solubility (theoretical)

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